5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
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Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps. One common method includes the reaction of diazonium salts with ethyl cyanoacetate under specific conditions. The process involves:
Diazotization: Reacting 2,6-dichloro-4-trifluoromethyl aniline with sodium nitrite in an acidic medium to form the diazonium salt.
Condensation: The diazonium salt is then condensed with ethyl cyanoacetate in the presence of an organic solvent.
Cyclization: The resulting intermediate undergoes cyclization with ammonia to form the final product
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and amino groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: A structurally similar compound with comparable properties.
Fipronil: A well-known insecticide that shares some structural features with the compound
Uniqueness
What sets 5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H14F3N5O |
---|---|
Molecular Weight |
445.4g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C24H14F3N5O/c25-24(26,27)17-6-4-5-15(11-17)21-10-9-19(33-21)12-16(13-28)22-20(14-29)23(30)32(31-22)18-7-2-1-3-8-18/h1-12H,30H2/b16-12+ |
InChI Key |
LMCQPYUDYYMFFQ-FOWTUZBSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C#N)C#N)N |
SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N)C#N)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N)C#N)N |
Origin of Product |
United States |
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